molecular formula C4H7NO4 B589551 Hexaaspartic acid CAS No. 145224-96-0

Hexaaspartic acid

Cat. No.: B589551
CAS No.: 145224-96-0
M. Wt: 133.10 g/mol
InChI Key: CKLJMWTZIZZHCS-REOHCLBHSA-N
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Description

Hexaaspartic acid, also known by its CAS number 145224-96-0, is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields. This compound is cataloged in the PubChem database, which is a repository for chemical structures, biological activities, and biomedical annotations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Hexaaspartic acid would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial reactors, and implementing purification processes such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hexaaspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally require controlled environments to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

Hexaaspartic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Hexaaspartic acid include those with analogous structures or functional groups. Examples include other organic molecules cataloged in databases like PubChem and ChEMBL .

Uniqueness

What sets this compound apart is its specific structure and the unique properties it imparts. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

(2S)-2-aminobutanedioic acid
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InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O
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Molecular Formula

C4H7NO4
Record name L-ASPARTIC ACID
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Related CAS

25608-40-6, Array
Record name Poly(L-aspartic acid)
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DSSTOX Substance ID

DTXSID7022621
Record name L-Aspartic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless
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Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol)
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Density

1.6603 at 13 °C, 1.7 g/cm³
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Vapor Pressure

0.0000013 [mmHg]
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Mechanism of Action

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle.
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Color/Form

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods

CAS No.

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6
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Melting Point

270-271 °C, 270 °C
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